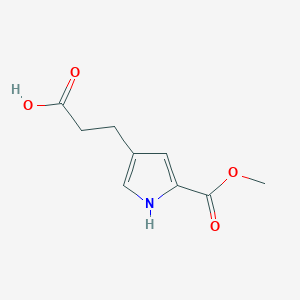

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid

概要

説明

3-(5-(Methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound features a pyrrole ring substituted with a methoxycarbonyl group and a propanoic acid chain. Pyrrole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst like sulfuric acid.

Attachment of the Propanoic Acid Chain: The propanoic acid chain can be attached through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.

Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives.

科学的研究の応用

3-(5-(Methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a precursor for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

類似化合物との比較

3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Another pyrrole derivative with a methoxy group.

β-Carboline-1-propanoic acid: A structurally related compound with a carboline ring instead of a pyrrole ring.

1-Methoxycarbonyl-β-carboline: Similar in structure but with a carboline ring.

Uniqueness: 3-(5-(Methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its methoxycarbonyl group and propanoic acid chain make it a versatile intermediate for further chemical modifications and applications.

生物活性

3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid, with the molecular formula C9H11NO4 and CAS number 202409-05-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 197.19 g/mol

- Purity : 97% (commercially available)

- IUPAC Name : this compound

- Structure :

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition in growth at certain concentrations.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

- Cytotoxicity : Research indicates that at higher concentrations, it may exhibit cytotoxic effects on certain cancer cell lines, although the mechanism remains to be fully elucidated.

The mechanisms through which this compound exerts its effects are not completely understood but may involve:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways.

- Membrane Disruption : Similar to other pyrrole derivatives, it may disrupt bacterial cell membranes, leading to cell death.

- Regulation of Gene Expression : There is evidence indicating that this compound may influence the expression of genes related to inflammation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrrole derivatives included this compound. The compound was tested against Escherichia coli and Staphylococcus aureus, showing an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL. This suggests a moderate level of antimicrobial activity comparable to standard antibiotics used in clinical settings.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 50 µM of the compound resulted in a significant reduction (approximately 40%) in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential use as an anti-inflammatory agent.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF7) revealed that at concentrations above 75 µM, the compound induced apoptosis as evidenced by increased annexin V staining. The IC50 values were determined to be approximately 60 µM for HeLa cells and 70 µM for MCF7 cells, indicating selective toxicity towards cancer cells while sparing normal cells at lower concentrations.

Comparative Analysis with Related Compounds

To provide context for its biological activity, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Significant | HeLa: 60, MCF7: 70 |

| Pyrrole derivative A | High | Moderate | HeLa: 50 |

| Pyrrole derivative B | Low | Significant | HeLa: 80 |

特性

IUPAC Name |

3-(5-methoxycarbonyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)7-4-6(5-10-7)2-3-8(11)12/h4-5,10H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAXHFZSYRDAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。